Naphthalene, 1-(4-diethylaminobenzylidenamino)-
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Overview
Description
N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of naphthaldehyde and N,N-diethylaniline. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE typically involves the condensation reaction between naphthaldehyde and N,N-diethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE follows similar principles but may involve more efficient and scalable techniques. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form coordination complexes with metal ions, which can influence its biological activity. The compound’s ability to interact with enzymes and receptors may also play a role in its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-4-NITROANILINE: Known for its use in the synthesis of dyes and pigments.
(E)-(4-FLUOROPHENYLIMINO)METHYLNAPHTHALEN-2-OL:
Uniqueness
N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE is unique due to its specific structure, which allows it to form stable Schiff base complexes and exhibit a range of chemical and biological activities. Its versatility in various applications, from coordination chemistry to medicinal research, sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H22N2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(naphthalen-1-yliminomethyl)aniline |
InChI |
InChI=1S/C21H22N2/c1-3-23(4-2)19-14-12-17(13-15-19)16-22-21-11-7-9-18-8-5-6-10-20(18)21/h5-16H,3-4H2,1-2H3 |
InChI Key |
MPNWLELOSMZVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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